2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a cyclopropyl group and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-ethenylcyclopropyl derivatives with boronic esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 1-ethenylcyclopropyl sulfonates react with boronic esters in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-boron bonds.
Nucleophiles: Such as organozinc chlorides and stabilized anions, are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with unique properties.
Pharmaceutical Research: Investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The cyclopropyl group also contributes to the compound’s reactivity by providing a strained ring system that can undergo ring-opening reactions under specific conditions .
Comparison with Similar Compounds
Similar Compounds
1-Ethenylcyclopropyl Tosylate: A similar compound that undergoes nucleophilic substitution reactions.
Cyclopropylideneethyl Acetate: Another related compound used in organic synthesis.
Uniqueness
2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C11H19BO2 |
---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H19BO2/c1-6-11(7-8-11)12-13-9(2,3)10(4,5)14-12/h6H,1,7-8H2,2-5H3 |
InChI Key |
BZCZSKPPORXVPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C=C |
Origin of Product |
United States |
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